molecular formula C7H16O6S2 B3265838 Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- CAS No. 41123-71-1

Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-

Cat. No.: B3265838
CAS No.: 41123-71-1
M. Wt: 260.3 g/mol
InChI Key: NWIDCUFNMKBYKO-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- (proposed structure: C₇H₁₆O₈S₂) is a sulfonated diethanol derivative featuring a 1,3-propanediyl spacer connecting two ethanol moieties via sulfonyl (-SO₂-) groups. Sulfonyl groups are strongly electron-withdrawing, enhancing polarity and thermal stability compared to thioether or sulfinyl analogs .

Properties

IUPAC Name

2-[3-(2-hydroxyethylsulfonyl)propylsulfonyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S2/c8-2-6-14(10,11)4-1-5-15(12,13)7-3-9/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDCUFNMKBYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCO)CS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296609
Record name 1,3-Bis(2-hydroxyethylsulfonyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41123-71-1
Record name 1,3-Bis(2-hydroxyethylsulfonyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41123-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(2-hydroxyethylsulfonyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonyl groups or the ethanol moieties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying sulfonyl group reactivity and as a building block for more complex molecules. In biology and medicine, it may be explored for its potential effects on biological systems, although specific applications in these fields are less documented. Industrially, it could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can alter the structure and function of target molecules. The pathways involved in these interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- with analogous compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Backbone Spacer Functional Groups Key Properties/Applications
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- (hypothetical) C₇H₁₆O₈S₂ ~316.34 g/mol 1,3-Propanediyl Sulfonyl (-SO₂-) High polarity, thermal stability
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol (2580-77-0) C₆H₁₄O₈S₂ 302.30 g/mol 1,2-Ethanediyl Sulfonyl (-SO₂-) Similar reactivity; shorter chain reduces solubility in nonpolar solvents
2,2-Bis(ethylsulfonyl)propane (115-24-2) C₇H₁₆O₄S₂ 228.33 g/mol Propane Sulfonyl (-SO₂-) Non-ethanol backbone; used as a crosslinker in polymers
Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- (669721-07-7) C₅H₁₂O₄S₂ 224.28 g/mol Methylidene Sulfinyl (-SO-) Lower oxidation state; moderate reactivity
Thiodiglycol (111-48-8) C₄H₁₀O₂S 122.18 g/mol 1,2-Ethanediyl Thioether (-S-) Precursor for chemical weapons; high solubility in water

Physicochemical Properties

  • Polarity and Solubility: Sulfonyl groups in Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- increase hydrophilicity compared to thiodiglycol (-S-) but reduce it relative to sulfinic acid derivatives. The 1,3-propanediyl spacer may enhance flexibility and solubility in polar aprotic solvents (e.g., DMSO) versus the rigid 1,2-ethanediyl analog .
  • Thermal Stability : Sulfonyl-linked compounds exhibit higher thermal stability (>200°C decomposition) compared to sulfinyl or thioether analogs due to strong S=O bonds .

Biological Activity

Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

CxHyOzSn\text{C}_{x}\text{H}_{y}\text{O}_{z}\text{S}_{n}

Where xx, yy, zz, and nn represent the number of carbon, hydrogen, oxygen, and sulfur atoms respectively. The sulfonyl groups are significant for their reactivity and biological interactions.

Mechanisms of Biological Activity

Antimicrobial Properties:
Research indicates that compounds with sulfonyl groups often exhibit antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. Studies have shown that related sulfonyl compounds can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in cell wall biosynthesis.

Antioxidant Activity:
Ethanol derivatives often demonstrate antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The presence of hydroxyl groups in ethanol enhances this effect by donating electrons to neutralize free radicals.

Anti-inflammatory Effects:
Sulfonyl compounds have been linked to anti-inflammatory actions through inhibition of pro-inflammatory cytokines and modulation of immune responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study evaluating the antimicrobial activity of various sulfonyl compounds found that those similar to ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific structure and substituents present.
    CompoundMIC (µg/mL)Target Organism
    Ethanol derivative A50S. aureus
    Ethanol derivative B100E. coli
    Ethanol derivative C200Pseudomonas aeruginosa
  • Antioxidant Studies:
    In vitro assays demonstrated that ethanol derivatives significantly reduced oxidative stress markers in cultured human cells. The compound's ability to reduce malondialdehyde (MDA) levels was noted as a key indicator of its antioxidant capacity.
  • Anti-inflammatory Research:
    A recent study investigated the anti-inflammatory effects of sulfonyl compounds in a rodent model of induced inflammation. Results showed a marked reduction in paw edema and levels of inflammatory cytokines (TNF-α and IL-6) when treated with ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-
Reactant of Route 2
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-

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